3,5-Dibromo-2,6-dimethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

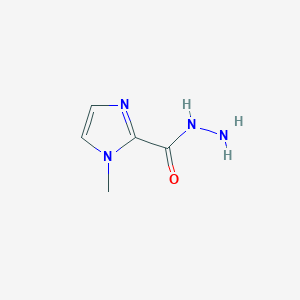

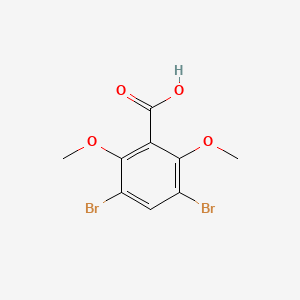

“3,5-Dibromo-2,6-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.96 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid . Another study reported the construction of lanthanide complexes supported by 2,3-dimethoxybenzoic acid .Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-2,6-dimethoxybenzoic acid” includes two bromine atoms, two methoxy groups, and a carboxylic acid group . The InChI string representation of the molecule isInChI=1S/C9H8Br2O4/c1-14-4-3-5 (15-2)8 (11)6 (7 (4)10)9 (12)13/h3H,1-2H3, (H,12,13) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.96 g/mol, and its computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 339.87688 g/mol, and the monoisotopic mass is 337.87893 g/mol .Scientific Research Applications

Synthesis and Organic Chemistry

Synthesis of Natural Antioxidants : 3,5-Dimethoxybenzoic acid has been used in the synthesis of natural antioxidants like resorstatin. This compound was transformed into olivetol dimethyl ether, which was further processed to synthesize resorstatin, showcasing its utility in creating valuable organic compounds (Combes & Finet, 1997).

Development of Novel Synthesis Methods : Research has explored new synthesis methods for homologous orsellinic acids and their methyl ethers using 3,5-dimethoxybenzoic acid, highlighting its role in innovative organic synthesis techniques (Durrani & Tyman, 1980).

Materials Science and Crystallography

Study of Polymorphism : The compound has been used as a model substance in studies investigating the control of polymorphism in crystallization processes. Such studies provide insights into material properties and processing techniques (Semjonova & Be̅rziņš, 2022).

Crystal Structure Analysis : Detailed analyses of the crystal structures of various forms of dimethoxybenzoic acid have been conducted, contributing to the understanding of molecular interactions and structural properties (Lynch et al., 1994).

Pharmaceutical Research

Antifungal Applications : Studies have explored the use of dimethoxybenzoic acid as an antifungal agent in controlling postharvest decay of fruits such as strawberries, showcasing its potential in agricultural and pharmaceutical applications (Lattanzio et al., 1996).

Herbicide Resistance in Transgenic Plants : Research involving the conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid in transgenic tobacco plants has demonstrated a novel approach to achieving herbicide resistance, indicating its potential in agricultural biotechnology (Stalker et al., 1988).

Neuroleptic Agents Development : 3,5-Disubstituted derivatives of dimethoxybenzoic acid have been synthesized for potential use as neuroleptic agents, highlighting its role in the development of new pharmaceutical compounds (de Paulis et al., 1986).

Solubility and Thermodynamics

Solid-Liquid Phase Equilibrium Study : The solubility of 3,5-dimethoxybenzoic acid in various solvents has been investigated, providing essential data for industrial separation and purification processes (Feng et al., 2021).

Thermochemical Properties Analysis : The thermochemical properties of various dimethoxybenzoic acids have been studied, offering valuable insights for their use in different industrial and scientific applications (Colomina et al., 1981).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,5-dibromo-2,6-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHSCHORFQOYMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Br)Br)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574373 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2,6-dimethoxybenzoic acid | |

CAS RN |

73219-90-6 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73219-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)